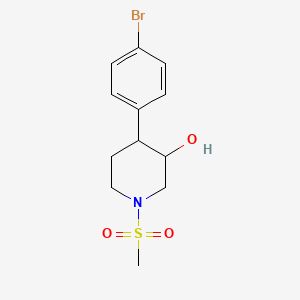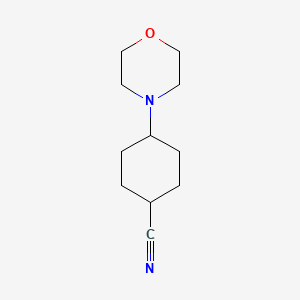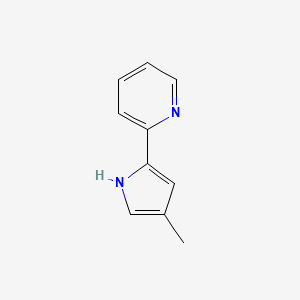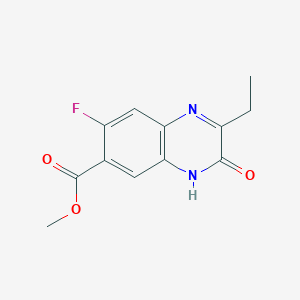
2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate is a fluorinated organophosphorus compound It is characterized by the presence of eight fluorine atoms attached to a pentyl chain and two chlorine atoms attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
2,2,3,3,4,4,5,5-Octafluoropentanol+PCl3→2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization may be employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,5,5-Octafluoropentanol and phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an alcohol would yield an alkyl phosphorodichloridate.
Hydrolysis: The major products are 2,2,3,3,4,4,5,5-Octafluoropentanol and phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive phosphorus center.
Industry: It is used in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. These bonds can be cleaved by nucleophiles, leading to the formation of new phosphorus-containing compounds. The fluorinated pentyl chain imparts unique properties such as hydrophobicity and chemical stability, which can influence the compound’s interactions with biological molecules and materials.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl Methacrylate: This compound is similar in structure but contains a methacrylate group instead of a phosphorodichloridate group.
2,2,3,3,4,4,5,5-Octafluoropentanol: This is the alcohol precursor used in the synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate.
Uniqueness
This compound is unique due to the presence of both fluorinated and phosphorus-containing functional groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Propiedades
IUPAC Name |
5-dichlorophosphoryloxy-1,1,2,2,3,3,4,4-octafluoropentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2F8O2P/c6-18(7,16)17-1-3(10,11)5(14,15)4(12,13)2(8)9/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBKJFCAKLSZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2F8O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)






![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)

